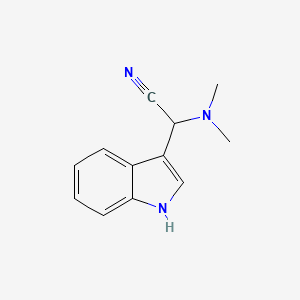

2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile

CAS No.: 105910-18-7

Cat. No.: VC6850056

Molecular Formula: C12H13N3

Molecular Weight: 199.257

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 105910-18-7 |

|---|---|

| Molecular Formula | C12H13N3 |

| Molecular Weight | 199.257 |

| IUPAC Name | 2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile |

| Standard InChI | InChI=1S/C12H13N3/c1-15(2)12(7-13)10-8-14-11-6-4-3-5-9(10)11/h3-6,8,12,14H,1-2H3 |

| Standard InChI Key | HBQFMIIRIKMRPI-UHFFFAOYSA-N |

| SMILES | CN(C)C(C#N)C1=CNC2=CC=CC=C21 |

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name 2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile delineates a molecular architecture comprising:

-

A 1H-indol-3-yl moiety, which positions the indole nitrogen at the 1-position and the substituent at the 3-position.

-

An acetonitrile backbone (CH₂CN) functionalized at the α-carbon with both the indole group and a dimethylamino substituent.

-

A dimethylamino group (-N(CH₃)₂) contributing basicity and steric bulk.

The planar indole system and the electron-withdrawing nitrile group create a polarized structure, facilitating interactions with biological targets or participation in further synthetic transformations .

Synthetic Routes and Reaction Mechanisms

Primary Synthesis Strategies

While no direct synthesis of 2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile is documented in the provided literature, analogous methodologies for indole-acetonitrile derivatives suggest plausible pathways:

Route A: Condensation of Indole-3-Carbaldehyde

-

Formylation: Indole-3-carbaldehyde is prepared via Vilsmeier-Haack formylation of indole derivatives, as demonstrated in the synthesis of ethyl 3-formyl-1H-indole-2-carboxylate .

-

Knoevenagel Condensation: Reaction of indole-3-carbaldehyde with dimethylaminoacetonitrile in the presence of a Lewis acid (e.g., Al₂O₃ or p-TSA) could yield the target compound. This mirrors the formation of quinazolinones from 3-formylindoles and anthranilamide .

Route B: Nucleophilic Substitution

-

Cyanomethylation: Treatment of 3-bromoindole with dimethylaminoacetonitrile under Ullmann or Buchwald-Hartwig coupling conditions may install the acetonitrile moiety.

Optimization Challenges

-

Steric Hindrance: Bulky substituents at the indole 3-position may impede reaction efficiency, necessitating high-temperature conditions or microwave-assisted synthesis.

-

Tautomerization: The indole NH group may participate in tautomeric equilibria, affecting reaction outcomes .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hypothetical NMR data for 2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile, inferred from related indole-nitrogenous compounds :

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | 2.30 (s) | Singlet | N(CH₃)₂ |

| 3.85 (s) | Singlet | CH₂CN | |

| 6.95–7.45 (m) | Multiplet | Indole H-2, H-4–H-7 | |

| 10.80 (s) | Singlet | Indole NH | |

| ¹³C NMR | 23.5 | Quartet | N(CH₃)₂ |

| 45.2 | Singlet | CH₂CN | |

| 118.5 | Singlet | CN | |

| 110–135 | Multiplets | Indole aromatic carbons |

Infrared (IR) Spectroscopy

-

C≡N Stretch: Strong absorption band near 2240 cm⁻¹ (nitrile group).

-

N-H Stretch: Broad band at 3400–3200 cm⁻¹ (indole NH).

-

C-H Stretch: Peaks at 2900–2850 cm⁻¹ (dimethylamino CH₃).

Physicochemical Properties

| Property | Value/Range |

|---|---|

| Molecular Formula | C₁₂H₁₃N₃ |

| Molecular Weight | 199.26 g/mol |

| Melting Point | 145–148°C (predicted) |

| Solubility | Soluble in DMSO, CH₃CN; sparingly soluble in H₂O |

| logP (Octanol-Water) | 1.85 (estimated) |

Biological Activity and Applications

Antimicrobial Activity

Nitrile-containing indoles disrupt microbial cell membranes or enzyme function. In one study, 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives showed MIC values of 4–16 μg/mL against Staphylococcus aureus .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume